![molecular formula C17H20N2O4 B2579637 6-tert-butyl 2-methyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate CAS No. 107474-66-8](/img/structure/B2579637.png)
6-tert-butyl 2-methyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate
Overview
Description
6-tert-butyl 2-methyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate is a small molecule that has been studied extensively in recent years due to its potential applications in a variety of fields. This molecule is a cyclic compound containing two nitrogen atoms and two carboxylate groups. It is a derivative of the indole nucleus and has been found to exhibit a variety of biological activities such as anti-cancer, anti-inflammatory, and antioxidant properties. In
Scientific Research Applications
Synthetic Phenolic Antioxidants and Environmental Impact
Synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT), have been extensively used in various products to retard oxidative reactions. Studies have detected these antioxidants in environmental matrices, indicating widespread presence and persistence. Human exposure pathways include food intake and personal care products. Toxicity studies have shown potential hepatic toxicity and endocrine-disrupting effects, highlighting the need for future research on SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Fischer Synthesis of Indoles
The Fischer synthesis of indoles from 2,6-disubstituted arylhydrazones offers insights into the chemical transformations relevant to the compound . This synthesis pathway involves various transformations of the cyclohexadienoneimine intermediate, providing a basis for the synthesis of complex indole derivatives (Fusco & Sannicolo, 1978).
Indole Synthesis: A Review
A comprehensive classification of indole synthesis methods has been proposed, encompassing the diverse strategies employed over the years. This review highlights the significance of the indole structure in organic chemistry and its relevance in synthesizing a wide range of biologically active compounds. The outlined strategies provide a framework for understanding the synthesis of indole derivatives, including those related to the compound of interest (Taber & Tirunahari, 2011).
Application of Polymer Membranes in Separation Processes
The use of polymer membranes for the separation of organic mixtures, including those containing synthetic phenolic antioxidants, demonstrates the potential for purifying and isolating specific compounds. This technology is crucial for the environmental management of synthetic compounds and their derivatives (Pulyalina et al., 2020).
properties
IUPAC Name |
6-O-tert-butyl 2-O-methyl 7,8-dihydro-3H-pyrrolo[3,2-e]indole-2,6-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-17(2,3)23-16(21)19-8-7-10-11-9-13(15(20)22-4)18-12(11)5-6-14(10)19/h5-6,9,18H,7-8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZUMQMOWWRMIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CC3=C2C=C(N3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-tert-butyl 2-methyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate |
Synthesis routes and methods I
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Synthesis routes and methods II
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